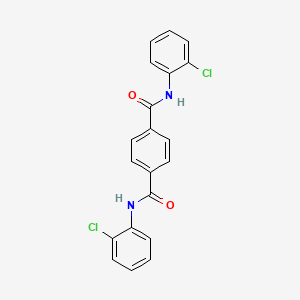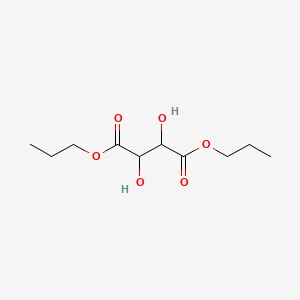
Dipropyl tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropyl tartrate is an organic compound with the molecular formula C10H18O6. It is a diester of tartaric acid, featuring two propyl groups attached to the carboxyl groups of tartaric acid. This compound is known for its chiral properties, making it valuable in various asymmetric synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of tartaric acid to this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
化学反应分析
Types of Reactions
Dipropyl tartrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
科学研究应用
Dipropyl tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in asymmetric synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Its chiral properties make it useful in the study of enzyme interactions and stereospecific biological processes.
Medicine: It is employed in the synthesis of chiral drugs, where the specific enantiomeric form is crucial for the drug’s efficacy.
Industry: Used in the production of chiral catalysts and as a resolving agent for racemic mixtures.
作用机制
The mechanism of action of dipropyl tartrate in asymmetric synthesis involves its role as a chiral ligand. When used in conjunction with metal catalysts, such as titanium isopropoxide, it facilitates the formation of chiral products by inducing asymmetry in the reaction environment. This is particularly evident in reactions like the Sharpless epoxidation, where this compound helps produce enantiomerically pure epoxides.
相似化合物的比较
Similar Compounds
- Diisopropyl tartrate
- Diethyl tartrate
- Dimethyl tartrate
Comparison
Dipropyl tartrate is unique due to its specific propyl ester groups, which can influence the steric and electronic properties of the compound. Compared to diisopropyl tartrate, this compound may offer different reactivity and selectivity in certain reactions due to the longer alkyl chain. Diethyl and dimethyl tartrates, with shorter alkyl chains, may exhibit different solubility and reactivity profiles.
属性
CAS 编号 |
4181-80-0 |
|---|---|
分子式 |
C10H18O6 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI 键 |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
规范 SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


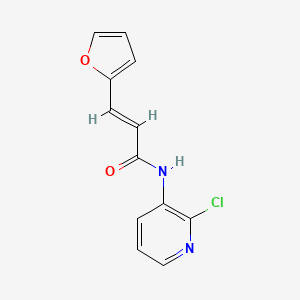
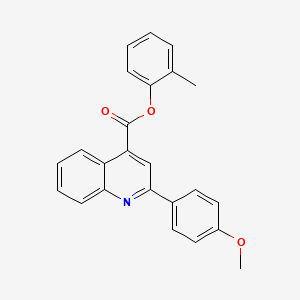
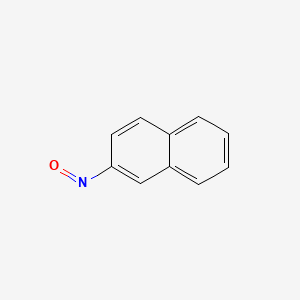
![(E)-1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]but-2-en-1-one](/img/structure/B14161749.png)
![3-(2-Methoxyethyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14161751.png)
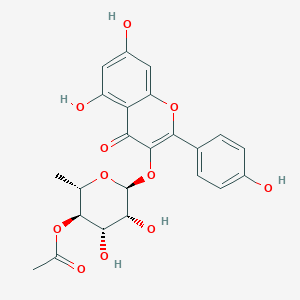
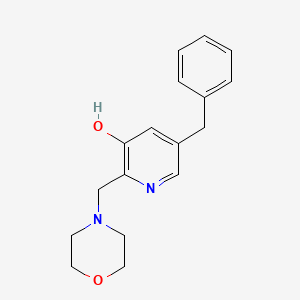
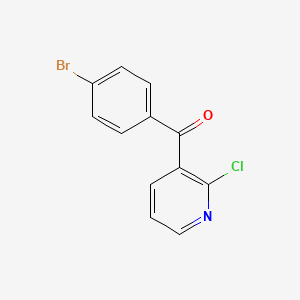
![[4-oxo-2-[(E)-2-phenylethenyl]-3,1-benzoxazin-6-yl] acetate](/img/structure/B14161777.png)
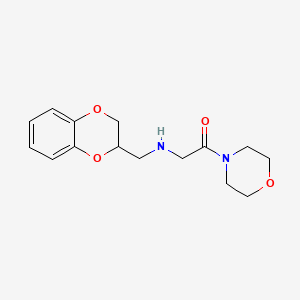
![1-[2-(Biphenyl-4-yl)-2-oxoethyl]-3-bromopyridinium](/img/structure/B14161807.png)
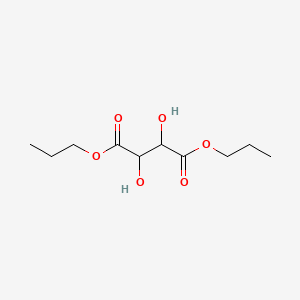
![6-chloro-2-[(4-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14161819.png)
